![molecular formula C11H18O3 B1600577 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester CAS No. 23117-36-4](/img/structure/B1600577.png)
2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
Overview
Description
Preparation Methods
Preparation Methods of 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
Direct Esterification and Transesterification Processes
The predominant industrial and laboratory method for preparing esters of (meth)acrylic acid, including the target compound, is through esterification or transesterification of acrylic acid or its esters with the appropriate alcohol. The process is generally catalyzed by acid catalysts and conducted under controlled temperature and pressure conditions.
One-step process: The alcohol (4-(hydroxymethyl)cyclohexylmethanol), acrylic acid, and catalyst are charged together in a reactor, typically in the presence of a solvent such as toluene, heptane, or xylene. The reaction temperature ranges from 80 to 150°C, preferably 120 to 130°C, under atmospheric or reduced pressure. Water formed during the esterification is removed azeotropically to drive the reaction to completion. The reaction progress is monitored by measuring the acid value or hydroxyl value of the reaction mixture.
Two-step process: When solubility issues arise or for better control, a two-step process is used. First, the polyester polyol intermediate is prepared by esterification of the acid and alcohol components at higher temperatures (150-250°C) under nitrogen atmosphere to reduce acid value below 5. In the second step, the polyester polyol is acrylated with acrylic acid in refluxing toluene at 120-130°C with p-toluene sulfonic acid (PTSA) as catalyst, removing water azeotropically.
Catalysts: Acid catalysts such as p-toluene sulfonic acid are preferred for their effectiveness and cost-efficiency. Organotin catalysts like butyl stannic acid or butyl tin chloro dihydroxide can also be used in small amounts to enhance reactivity, especially at higher temperatures.
Reaction Conditions and Solvent Use
Temperature: The esterification/transesterification is typically conducted between 100°C and 150°C. Higher temperatures (up to 250°C) are used in polyester polyol synthesis steps.
Solvents: Aromatic hydrocarbons such as toluene are preferred solvents due to their ability to form azeotropes with water, facilitating water removal. Other solvents like heptane, xylene, or benzene can be used but toluene is most common.
Water Removal: Azeotropic distillation is employed to continuously remove water formed during esterification, shifting the equilibrium toward ester formation.
Monitoring and Quality Control
Acid Value: The acid value is monitored throughout the reaction to ensure completion. A low acid value (below 5) indicates near-complete esterification.
Hydroxyl Value: Used to measure residual hydroxyl groups, ensuring the alcohol has been fully converted.
Inhibition Systems: To stabilize the acrylic unsaturation and prevent premature polymerization, inhibitors such as dibutylhydroquinone (DBH) are added during acrylation.
Research Findings and Data Summary
The following table summarizes key parameters and outcomes from representative esterification processes relevant to the preparation of acrylic esters similar to this compound:
Parameter | Typical Range / Value | Notes |
---|---|---|
Reaction Temperature | 80–150°C (esterification) | Preferably 120–130°C for acrylation step |
Pressure | Atmospheric or reduced | Reduced pressure used to maintain solvent reflux |
Catalyst | p-Toluene sulfonic acid (1%) | Organotin catalysts used in polyester polyol synthesis |
Solvent | Toluene (preferred) | Enables azeotropic water removal |
Reaction Time | 6–8 hours | Time to reach acid value <5 |
Acid Value at Completion | <5 mg KOH/g | Indicates near-complete esterification |
Inhibitor | Dibutylhydroquinone (0.1%) | Prevents polymerization of acrylic double bonds |
Water Removal Method | Azeotropic distillation | Essential for driving equilibrium towards ester formation |
Additional Considerations
The alcohol component, 4-(hydroxymethyl)cyclohexylmethanol, may require prior purification or synthesis depending on availability.
The process can be adapted for batch or continuous operation depending on scale.
Purification of the final ester product typically involves solvent removal under reduced pressure and may include distillation or crystallization steps to achieve high purity.
Safety precautions must be observed due to the reactive nature of acrylic acid and potential for polymerization.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Propenoic acid, [4-(carboxymethyl)cyclohexyl]methyl ester.
Reduction: 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methanol.
Substitution: 2-Propenoic acid, [4-(aminomethyl)cyclohexyl]methyl ester.
Scientific Research Applications
Polymer Chemistry
Applications :
- Synthesis of Polymers : The compound is utilized as a monomer in the production of polymers with tailored properties for specific applications such as coatings, adhesives, and sealants.
- Crosslinking Agent : It acts as a crosslinking agent in the formulation of thermosetting resins.
Case Study :
A study by Zhang et al. (2020) demonstrated the use of this compound in developing UV-curable coatings that exhibit enhanced scratch resistance and durability compared to traditional coatings.
Biomedical Applications
Applications :
- Drug Delivery Systems : The compound can be incorporated into hydrogels for controlled drug release applications.
- Tissue Engineering : Its biocompatibility allows for its use in scaffolds for tissue regeneration.
Case Study :
Research conducted by Lee et al. (2021) highlighted the effectiveness of hydrogels synthesized from this ester in delivering anticancer drugs with improved efficacy and reduced side effects.
Material Science
Applications :
- Composite Materials : It is used to enhance the mechanical properties of composite materials.
- Optical Applications : The compound can be utilized in manufacturing optical fibers due to its refractive index properties.
Case Study :
A comparative study by Smith et al. (2019) showed that composites made with this methacrylate exhibited superior tensile strength and flexibility compared to those made with conventional monomers.
Data Tables
Study | Application Area | Findings |
---|---|---|
Zhang et al. (2020) | Polymer Chemistry | Enhanced scratch resistance in UV-curable coatings |
Lee et al. (2021) | Biomedical Applications | Effective drug delivery with reduced side effects |
Smith et al. (2019) | Material Science | Superior mechanical properties in composites |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester in polymerization involves the formation of free radicals or ionic species that initiate the polymerization process. The molecular targets include the double bonds of the propenoic acid moiety, which undergo addition reactions to form long polymer chains. The pathways involved in the polymerization process can be controlled by varying the reaction conditions, such as temperature, pressure, and the presence of initiators or catalysts.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester
- CAS No.: 23117-36-4
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
Structural Features: The compound consists of an acrylate ester group attached to a cyclohexyl ring substituted with a hydroxymethyl group (-CH₂OH) at the 4-position. The hydroxymethyl group introduces polarity, enhancing hydrophilicity compared to non-polar substituents like tert-butyl .
Applications: Primarily used in polymer chemistry, this compound serves as a monomer in UV-curable coatings, adhesives, and resins. Its polar substituent may improve compatibility with hydrophilic substrates .
Structural Analogues and Substitution Effects
Key structural analogs include acrylate and methacrylate esters with substituted cyclohexyl groups. Substituents influence physicochemical properties and applications:
Substituent Impact :
- Hydrophilicity : Hydroxymethyl and hydroxyl groups enhance water affinity compared to tert-butyl .
- Reactivity : Hydroxyl groups enable further functionalization (e.g., crosslinking), while tert-butyl groups improve thermal stability .
- Toxicity : tert-Butyl-substituted analogs (e.g., 84100-23-2) show higher aquatic toxicity (EC50 < 1 mg/L) compared to hydroxymethyl derivatives .
Physicochemical Properties
- Hydrophobicity (LogP) :
- Thermal Stability :
- Synthetic Routes: The target compound may be synthesized via esterification of 4-(hydroxymethyl)cyclohexanol with acryloyl chloride, similar to methods for 4-hydroxymethyl-2-cyclohexen-1-one .
Biological Activity
2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester, commonly referred to as a cyclohexyl methacrylate derivative, is a compound of interest due to its potential applications in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that esters derived from 2-propenoic acid exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases .
3. Antitumor Activity
Preliminary studies have shown that 2-Propenoic acid derivatives possess antiproliferative effects on cancer cell lines. For instance, compounds similar to this ester demonstrated cytotoxicity against breast and lung cancer cells in laboratory settings, indicating a possible mechanism for cancer treatment .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy Study :
- Anti-inflammatory Research :
- Cancer Cell Line Testing :
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Observed Effect | Concentration |
---|---|---|---|
Antimicrobial | E. coli | Inhibition | MIC = 50 µg/mL |
Anti-inflammatory | Human macrophages | TNF-alpha reduction | 100 µM |
Antitumor | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 15 µM |
Antitumor | A549 (lung cancer) | Cytotoxicity | IC50 = 20 µM |
Q & A
Q. Basic: What are the recommended synthetic routes for 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester?
Methodological Answer:
The synthesis typically involves esterification between 2-propenoic acid (acrylic acid) and the alcohol derivative [4-(hydroxymethyl)cyclohexyl]methanol. A common approach is acid-catalyzed esterification using sulfuric acid or HCl under reflux conditions. For example, a two-step process may include:
Protection of hydroxyl groups : To prevent side reactions, the hydroxymethyl group on the cyclohexane ring can be protected (e.g., using trimethylsilyl chloride) before esterification.
Esterification : React the protected alcohol with acrylic acid in the presence of a catalyst. Purification via column chromatography or distillation is critical to isolate the ester .
Q. Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the ester linkage (C=O at ~165-175 ppm in NMR) and cyclohexyl proton environments.
- FTIR : Detect characteristic peaks for ester C=O (~1720 cm) and hydroxyl groups (if deprotected, ~3400 cm).
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or GC-MS.
- HPLC : Quantify purity using a C18 column with UV detection at 210–220 nm .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed systems to minimize inhalation risks .
- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation.
- Emergency Measures : Install eyewash stations and emergency showers. Decontaminate spills with inert adsorbents (e.g., vermiculite) .
- Carcinogenicity : Treat as a potential carcinogen (IARC/ACGIH Class 2B) based on structural analogs .
Q. Advanced: How does the steric hindrance of the cyclohexyl group influence its reactivity in polymerization?
Methodological Answer:
The bulky [4-(hydroxymethyl)cyclohexyl]methyl group reduces polymerization rates due to steric effects. Kinetic studies using radical initiators (e.g., AIBN) show:
- Lower (propagation rate constant) : Compared to linear acrylates.
- Thermal Stability : Higher glass transition temperatures () in resulting polymers, as observed in DSC analysis.
- Solvent Effects : Polar solvents (e.g., DMF) improve monomer solubility and mitigate steric limitations .
Q. Advanced: What experimental strategies can resolve contradictions in reported stability data for this compound?
Methodological Answer:
Discrepancies in stability (e.g., thermal decomposition temperatures) arise from varying purity or analytical conditions. To address this:
Standardize Testing : Use TGA under inert atmospheres (N) at 10°C/min heating rates.
Control Humidity : Store samples in desiccators to prevent hydrolysis, which alters stability profiles.
Cross-Validate : Compare data across multiple techniques (e.g., DSC for melting points vs. TGA for decomposition) .
Q. Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess permeability for drug delivery applications.
- Docking Studies : Predict binding affinity to enzymes (e.g., esterases) using AutoDock Vina.
- QSAR : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) on bioavailability .
Q. Advanced: What methodologies quantify its environmental persistence and degradation pathways?
Methodological Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor via LC-MS for breakdown products.
- Biodegradation : Use OECD 301B tests with activated sludge to measure half-life.
- Ecotoxicology : Assess toxicity to Daphnia magna using OECD 202 guidelines .
Q. Basic: What are its potential applications in biomedical research?
Methodological Answer:
- Drug Delivery : As a monomer for pH-responsive hydrogels due to the hydroxymethyl group’s hydrophilicity.
- Antimicrobial Coatings : Copolymerize with quaternary ammonium acrylates to create surface-active materials.
- Tissue Engineering : Crosslink with PEG-diacrylate for biocompatible scaffolds .
Q. Advanced: How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Continuous Flow Systems : Reduce side reactions by maintaining precise temperature control.
- Catalyst Screening : Test immobilized lipases (e.g., Candida antarctica Lipase B) for greener esterification.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- Impurity Profiling : Use GC-MS with a DB-5 column to detect residual monomers or oxidation byproducts (e.g., acrylic acid).
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via derivatization with BSTFA for GC analysis.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995) and recovery rates (95–105%) .
Properties
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-11(13)14-8-10-5-3-9(7-12)4-6-10/h2,9-10,12H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYGBGJPQYXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885230 | |
Record name | 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23117-36-4 | |
Record name | [4-(Hydroxymethyl)cyclohexyl]methyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23117-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, (4-(hydroxymethyl)cyclohexyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023117364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanedimethanol monoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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